M1 Muscarinic Receptor Selectivity: 20-Fold Affinity Difference Over M2 Receptors
Oxomemazine demonstrates selective binding to muscarinic M1 receptors over M2 receptors, a property that distinguishes it from non-selective first-generation antihistamines. In competition binding assays using [³H]QNB in rat cerebral microsomes, oxomemazine identified two receptor populations: a high-affinity site (OH receptor, Ki = 84 nM) and a low-affinity site (OL receptor, Ki = 1.65 μM), representing an approximately 20-fold difference in affinity [1]. For comparison, the reference M1-selective antagonist pirenzepine showed Ki values of 16 nM (M1) and 400 nM (M3) in the same system. Oxomemazine additionally exhibited 10-fold higher affinity for M1 receptors than for M3 receptors [1]. This subtype selectivity profile is not observed with promethazine, which binds non-selectively across muscarinic subtypes.
| Evidence Dimension | Muscarinic receptor subtype binding affinity |
|---|---|
| Target Compound Data | Ki = 84 nM (M1/OH site); Ki = 1.65 μM (M2/OL site) |
| Comparator Or Baseline | Pirenzepine: Ki = 16 nM (M1), Ki = 400 nM (M3) |
| Quantified Difference | 20-fold M1 vs M2 selectivity for oxomemazine; 10-fold M1 vs M3 selectivity for oxomemazine compared to 8-fold for pirenzepine |
| Conditions | Rat cerebral microsomes, [³H]QNB radioligand binding assay, equilibrium dissociation constant (KD) = 64 pM |
Why This Matters
Researchers investigating M1 receptor-mediated pathways or seeking antihistamines with reduced peripheral anticholinergic effects (mediated by M2/M3 receptors) should select oxomemazine over non-selective alternatives.
- [1] Lee SW, Woo CW, Kim JG. Selectivity of oxomemazine for the M1 muscarinic receptors. Arch Pharm Res. 1994 Dec;17(6):443-448. View Source
